The synthesis of 13,14-Dihydro-15-keto Prostaglandin F1alpha can be achieved through several methods, primarily focusing on the enzymatic conversion of Prostaglandin F1alpha. The following steps outline a common synthetic pathway:
Technical parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular formula of 13,14-Dihydro-15-keto Prostaglandin F1alpha is C20H30O4 with a molecular weight of approximately 354.45 g/mol. The structure features:
The structural representation can be summarized as follows:
The three-dimensional conformation plays a significant role in its interaction with biological receptors .
13,14-Dihydro-15-keto Prostaglandin F1alpha participates in various biochemical reactions:
The mechanism of action for 13,14-Dihydro-15-keto Prostaglandin F1alpha involves binding to specific prostaglandin receptors on target cells. This interaction triggers various intracellular signaling cascades that modulate physiological responses such as:
Studies indicate that the pharmacological effects are dose-dependent and can vary based on receptor subtype engagement .
The physical properties of 13,14-Dihydro-15-keto Prostaglandin F1alpha include:
Chemical properties include reactivity with nucleophiles due to the presence of carbonyl groups and susceptibility to hydrolysis under basic conditions .
13,14-Dihydro-15-keto Prostaglandin F1alpha has several scientific applications:
13,14-Dihydro-15-keto Prostaglandin F1α (DK-PGF1α) is a prostaglandin metabolite characterized by specific modifications to the native prostanoic acid structure. Its systematic IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxooct-1-en-1-yl]cyclopentyl]-6-oxoheptanoic acid, reflecting its chiral centers and functional groups [1]. The molecular formula is C₂₀H₃₂O₆, with an average molecular weight of 368.4645 Da and a monoisotopic mass of 368.2199 Da [1]. Key structural features include:
The cyclopentane ring retains cis-oriented hydroxyl groups at C-11 and C-15, critical for receptor recognition. The C-13 side chain adopts an E-configuration (trans) across the remaining double bond [1]. Common synonyms include 6,15-Diketo-13,14-dihydro-PGF1α, 6,15-Dioxo-9S,11R-dihydroxy-13E-prostenoic acid, and Dihydro-15-oxoprostaglandin F1α [1] [8].
Identifier | Value |
---|---|
CAS Registry Number | 63446-59-3 |
HMDB ID | HMDB0001979 |
ChEBI ID | 72595 |
SMILES | CCCCCC(=O)\C=C[C@H]1C@HCC@H[C@@H]1CC(=O)CCCCC(O)=O |
InChIKey | VKPWUQVGTPVEMU-QVPQFPIISA-N |
DK-PGF1α is primarily formed through the sequential enzymatic modification of prostacyclin (PGI₂). This pathway involves two critical steps:
In vivo studies in cats and rabbits demonstrate rapid conversion of both PGI₂ and 6-keto-PGF1α to DK-PGF1α. Notably, 6-keto-PGF1α exhibits faster metabolic flux than its precursor PGI₂ due to:
Species | Infused Compound | Conversion Rate to DK-PGF1α | Key Observation | |
---|---|---|---|---|
Cat | PGI₂ | Moderate | Competing mechanisms delay access to 15-PGDH | |
Cat | 6-keto-PGF1α | High | Direct substrate for 15-PGDH/PGR | |
Rabbit | PGI₂ | Moderate | Similar to cat | |
Rabbit | 6-keto-PGF1α | High | Faster than PGI₂ conversion | [9] |
As a terminal metabolite, DK-PGF1α exhibits greater stability than its precursors but undergoes further modifications:
Interindividual variability in DK-PGF1α metabolism is significant. Hepatic cytosolic carbonyl reductases catalyze the reverse reduction of the C-15 ketone to regenerate bioactive 6-keto-PGF1α. Activity varies up to tenfold across human livers due to:
Erythrocytes contain measurable 15-ketoprostaglandin reductase activity but do not contribute significantly to systemic metabolism due to compartmentalization. Intact erythrocytes lack catalytic function, restricting activity to lysed cells in vitro [2].
Enzyme | Tissue Localization | Reaction Catalyzed | Variability Factors | |
---|---|---|---|---|
Carbonyl Reductase | Liver cytosol | C-15 ketoreduction to 6-keto-PGF1α | 10-fold variation; age-dependent | |
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Ubiquitous | Oxidation of 6-keto-PGF1α to diketone | Polymorphisms affecting expression | |
Prostaglandin Δ¹³-Reductase (PGR) | Liver/kidney | C13-C14 double bond saturation | Substrate competition effects | |
CYP4A/F | Hepatic microsomes | ω-Hydroxylation of alkyl chain | Inducible by fibrates | [1] [2] [7] |
DK-PGF1α demonstrates moderate stability in biological samples compared to parent eicosanoids, though specific handling protocols are essential for accurate quantification:
Analytical challenges arise from:
Modern LC-MS/MS protocols resolve these issues using:
Property | Effect on Stability | Mitigation Strategy | |
---|---|---|---|
Temperature | Rapid degradation > –20°C | Storage at –80°C; thawing on ice | |
pH | Adduct formation above pH 8.0 | Acidification of samples (pH 3–5) | |
Nucleophiles (e.g., GSH) | Michael addition at C9-C10 | Add antioxidants (e.g., BHT); rapid processing | |
Enzymatic Activity | Ex vivo metabolism by 15-PGDH/PGR | Immediate centrifugation; enzyme inhibitors | |
Auto-oxidation | Radical-mediated chain breakdown | Nitrogen atmosphere; chelating agents | [1] [5] [7] |
Compound Name | Synonyms | |
---|---|---|
13,14-Dihydro-15-keto Prostaglandin F1α | 6,15-Diketo-13,14-dihydro-PGF1α; DK-PGF1α | |
Prostacyclin | PGI₂ | |
6-keto-Prostaglandin F1α | 6-keto-PGF1α | |
13,14-Dihydro-15-keto Prostaglandin D₂ | DK-PGD₂; 15-Oxo-13,14-dihydro-PGD₂ | |
13,14-Dihydro-15-keto Prostaglandin F2α | PGFM | |
6,15-Diketo-13,14-dihydroprostaglandin F1α | 6,15-DK-13,14-DH-PGF1α | |
Prostaglandin F2α | PGF2α | |
13,14-Dihydro-15-keto Prostaglandin E1 | PGE0 | [1] [2] [4] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7